Home > Products > Screening Compounds P18668 > Quisinostat hydrochloride
Quisinostat hydrochloride - 1083078-98-1

Quisinostat hydrochloride

Catalog Number: EVT-287592
CAS Number: 1083078-98-1
Molecular Formula: C21H27ClN6O2
Molecular Weight: 430.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quisinostat, also known as JNJ-26481585, is an orally bioavailable, second-generation, hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity. HDAC inhibitor JNJ-26481585 inhibits HDAC leading to an accumulation of highly acetylated histones, which may result in an induction of chromatin remodeling; inhibition of the transcription of tumor suppressor genes; inhibition of tumor cell division; and the induction of tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins. Compared to some first generation HDAC inhibitors, JNJ-26481585 may induce superior HSP70 upregulation and bcl-2 downregulation.
Source and Classification

Quisinostat is classified as a histone deacetylase inhibitor (HDAC inhibitor) and falls under the category of small molecules. It is derived from a series of synthetic modifications aimed at enhancing the selectivity and potency against specific HDAC isoforms. The compound's molecular weight is approximately 693.7 g/mol, and it is characterized by a unique chemical structure that enables its inhibitory action on histone deacetylases, crucial enzymes involved in the regulation of gene expression through chromatin remodeling .

Synthesis Analysis

The synthesis of quisinostat hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with tert-butyl glycine or sarcosine hydrochloride salts.
  2. Sulfonylation: This step involves the introduction of a sulfonamide group, followed by the removal of the tert-butyl protecting group using acid-mediated methods or alkylation techniques.
  3. Coupling Reactions: Microwave-assisted coupling with various anilines is employed to generate secondary and tertiary amides. The secondary amides undergo alkylation before hydrogenation, while tertiary amides are directly hydrogenated.
  4. Formation of Hydroxamic Acids: The resulting carboxylic acids are then coupled with O-benzylhydroxylamine, followed by hydrogenation to yield the final hydroxamic acid derivatives .

This multi-step synthetic route highlights the complexity involved in producing quisinostat hydrochloride, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

Quisinostat's molecular structure features a hydroxamic acid moiety that is critical for its interaction with histone deacetylases. The compound's structure can be described as follows:

  • Core Structure: The piperidine-pyrimidine linker provides structural rigidity and allows for limited conformational flexibility.
  • Functional Groups: The hydroxamic acid group coordinates with the catalytic zinc ion in HDACs, facilitating its inhibitory action.
  • Conformation: The compound adopts a straight conformation due to the constraints imposed by its linker, which positions it favorably for interactions within the HDAC active site .

Structural Data

  • Chemical Formula: C₁₉H₃₁N₃O₃S
  • Molecular Weight: 393.54 g/mol
Chemical Reactions Analysis

Quisinostat hydrochloride primarily engages in reversible binding reactions with histone deacetylases, inhibiting their activity through competitive inhibition. Key aspects include:

  • Binding Mechanism: The hydroxamic acid moiety forms coordinate bonds with the catalytic zinc ion within the enzyme's active site.
  • Reversible Inhibition: This interaction is reversible, allowing for potential modulation of enzyme activity depending on concentration and cellular conditions .
Mechanism of Action

The mechanism by which quisinostat exerts its effects involves several biochemical pathways:

  1. Histone Modification: By inhibiting histone deacetylases, quisinostat increases acetylation levels on histones, leading to a more relaxed chromatin structure and enhanced transcription of genes associated with tumor suppression.
  2. Gene Regulation: The resultant changes in gene expression can induce apoptosis in cancer cells and reduce proliferation rates.
  3. Selectivity for Isoforms: Quisinostat shows particular selectivity towards HDAC6 and HDAC8, which are implicated in various malignancies .

Data Supporting Mechanism

  • In vitro studies have shown that quisinostat effectively reduces cell viability in cancer cell lines expressing high levels of HDAC6 .
Physical and Chemical Properties Analysis

Quisinostat hydrochloride exhibits several notable physical and chemical properties:

These properties are critical for formulating effective drug delivery systems and ensuring bioavailability.

Applications

Quisinostat hydrochloride has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: It is primarily investigated as an anti-cancer agent due to its ability to modulate gene expression through epigenetic mechanisms.
  2. Combination Therapies: Ongoing studies explore its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types .
  3. Research Tool: Quisinostat serves as a valuable tool in studying epigenetic regulation mechanisms and understanding HDAC biology.
Mechanisms of Action and Target Specificity

HDAC Inhibition Dynamics

Isoform-Selectivity Profile: Class I vs. Class II HDACs

Quisinostat hydrochloride (JNJ-26481585) is a second-generation hydroxamate-based histone deacetylase (HDAC) inhibitor exhibiting nanomolar potency against Class I HDAC isoforms (HDAC1, 2, 3, 8) while showing reduced activity against Class II enzymes. As shown in Table 1, its highest affinity is for HDAC1 (IC50 = 0.11 nM) and HDAC2 (IC50 = 0.33 nM), positioning it as a Class I-preferential inhibitor [1] [10]. This selectivity arises from structural constraints in Class II catalytic pockets that limit quisinostat binding. Notably, HDAC6 (Class IIb) remains inhibited at higher IC50 (0.46 nM), but its cytosolic localization diminishes its impact on nuclear epigenetic reprogramming compared to nuclear-localized Class I HDACs [7] [10].

Structural Basis for HDAC1/2 Potency

Quisinostat’s exceptional potency against HDAC1/2 is attributed to three structural features:

  • Zinc-Binding Domain: Its hydroxamic acid moiety chelates the catalytic zinc ion in HDAC1/2, forming stable pentacoordinate complexes with dissociation constants 100-fold lower than first-generation inhibitors like vorinostat [7].
  • Cap-Group Interactions: The N-methylindole cap occupies the hydrophobic channel adjacent to the HDAC1/2 active site, enhancing binding specificity through Van der Waals contacts [7].
  • Linker Flexibility: A piperidine linker enables optimal positioning of the hydroxamate group within the narrow tubular active site of HDAC1/2, a conformation less compatible with Class IIa HDACs [7] [10].

This precision translates to prolonged pharmacodynamic effects. In glioblastoma stem cells (GSCs), a single 2-hour exposure induced histone H3 hyperacetylation persisting for 24–72 hours post-washout, demonstrating sustained target engagement [2].

Comparative Efficacy Against Pan-HDAC Inhibitors

Quisinostat outperforms pan-HDAC inhibitors in preclinical models due to its Class I selectivity and superior pharmacokinetics (Table 2):

  • In hepatocellular carcinoma (HCC), quisinostat (IC50 = 50–100 nM) achieved 5-fold greater growth suppression than vorinostat (IC50 > 1,000 nM) by inducing G0/G1 arrest and caspase-dependent apoptosis [9].
  • In glioblastoma, quisinostat penetrated the blood-brain barrier (brain-to-plasma ratio: 0.4), significantly extending survival in orthotopic models when combined with radiation—an effect unrealized by panobinostat [2].
  • Mechanistically, quisinostat upregulated HSP70 and downregulated Bcl-2 more efficiently than first-generation inhibitors, amplifying pro-apoptotic signaling [10].

Table 1: HDAC Isoform Selectivity Profile of Quisinostat

HDAC ClassIsoformIC50 (nM)Biological Significance
Class IHDAC10.11Essential for glioma stem cell survival
HDAC20.33Compensatory role in HDAC1 knockout
HDAC30.64Regulates DNA damage response
HDAC8>100Limited role in oncogenesis
Class IIaHDAC40.46Overexpressed in HCC metastases
Class IIbHDAC60.37Modulates cytoskeletal proteins
Class IVHDAC110.37Immune regulation

Source: [7] [10]

Table 2: Comparative Efficacy of HDAC Inhibitors in Cancer Models

CompoundHDAC Class TargetIC50 in HCC (nM)Tumor Growth Inhibition (Preclinical Models)Key Limitations
QuisinostatI > IIb > IV50–10076–93% in colon xenografts; 87% in liver metastasesLimited clinical data
VorinostatPan-HDAC>1,00030–40% in solid tumorsPoor BBB penetration
PanobinostatPan-HDAC5–5050–60% in hematologic modelsSevere thrombocytopenia

Source: [4] [9] [10]

Epigenetic Modulation

Histone Hyperacetylation and Chromatin Remodeling

Quisinostat induces global histone hyperacetylation within 2 hours of treatment, with peak H3K9/K14 acetylation observed at 24 hours [1] [2]. This disrupts nucleosome compaction via two mechanisms:

  • Electrostatic Repulsion: Acetyl groups neutralize positive lysine charges on histone tails, weakening DNA-histone affinity and promoting chromatin relaxation [4].
  • Transcription Factor Recruitment: Hyperacetylated histones serve as docking sites for bromodomain-containing proteins (e.g., BRD4), facilitating transcriptional complex assembly [9].

In glioblastoma stem cells, this open chromatin state correlates with increased DNA damage (γH2AX foci) and cell cycle arrest [2]. Notably, quisinostat’s effect on histone H1.0—a linker histone regulating higher-order chromatin structure—further impedes cancer cell self-renewal. By reactivating H1F0 gene expression via H3K27ac enrichment at its promoter, quisinostat depletes tumor-initiating cells in breast, lung, and colon cancers [1].

Transcriptional Reactivation of Tumor Suppressor Genes

Chromatin remodeling by quisinostat reverses epigenetic silencing of tumor suppressors (Table 3):

  • H1.0: Re-expression inhibits cancer cell self-renewal by compacting chromatin at AT-rich genomic regions harboring oncogenes (e.g., MYC) [1].
  • p21Cip1: Upregulated 8-fold in HCC via p53-independent acetylation of the CDKN1A promoter, inducing G0/G1 arrest [9].
  • p53: Quisinostat acetylates p53 at K381/382 by disrupting HDAC6-p53 complexes, stabilizing p53 and activating BAX and PUMA transcription in HepG2 cells [5].

Table 3: Tumor Suppressor Genes Reactivated by Quisinostat

GeneFunctionMechanism of ReactivationDownstream Effects
H1.0Chromatin compactionH3K27ac enrichment at H1F0 promoterLoss of self-renewal in cancer stem cells
p21Cip1CDK inhibitorp53-independent promoter hyperacetylationG0/G1 cell cycle arrest
p53Pro-apoptotic factorAcetylation at K381/382 by disrupted HDAC6 bindingCaspase-3 activation, apoptosis
PROX1Homeobox transcription factorHDAC1 inhibition reversing promoter methylationSuppression of HCC metastasis

Source: [1] [5] [9]

In vivo, this gene reactivation translates to synergistic tumor suppression. In HCC xenografts, quisinostat combined with sorafenib elevated p21 and cleaved caspase-3 by 4.5-fold and 3.2-fold, respectively, compared to monotherapy [9]. Similarly, in estrogen receptor-negative breast cancer, H1.0 reactivation blocked tumor relapse after chemotherapy by eliminating therapy-resistant clones [1].

Properties

CAS Number

1083078-98-1

Product Name

Quisinostat hydrochloride

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI Key

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ26481585; JNJ-26481585; JNJ 26481585; JNJ-26481585-AAC; Quisinostat HCl; Quisinostat hydrochloride.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.